molecular formula C21H23ClN2O4S B2444790 1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040693-92-2

1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2444790
CAS RN: 1040693-92-2
M. Wt: 434.94
InChI Key: XRBXLGJBKUXHIP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C21H23ClN2O4S and its molecular weight is 434.94. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound belongs to a family of compounds with potential applications in various fields of scientific research. Notably, its structure suggests potential use in the synthesis of complex molecules. For example, the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a stable precursor used in synthetic chemistry, demonstrates the utility of similar compounds in facilitating chemical reactions, such as alkylation, and serving as synthetic equivalents for other compounds (Chou & Tsai, 1991). Additionally, heterocyclic fused 2,5-dihydrothiophene S,S-dioxides have been identified as precursors to heterocyclic o-quinodimethanes, illustrating the compound's role in generating key intermediates for further chemical transformations (Chaloner et al., 1992).

Molecular Docking and Quantum Chemical Calculations

The compound has also been a subject of molecular docking and quantum chemical calculations to predict its interaction with biological targets and understand its electronic structure. A study involving molecular docking and quantum chemical calculations on a related compound demonstrated the potential for predicting biological activity and understanding molecular properties at the quantum level (Viji et al., 2020). This approach can be applied to our compound of interest for its potential biological applications or for optimizing its chemical properties for specific scientific research applications.

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, compounds with similar structures have been explored for their utility in creating novel polymers with desirable properties. For instance, the termination reaction of living poly(3-hexylthiophene) using thiophene Grignard reagents explored the effects of substituents on functionalization, indicating the potential of thiophene derivatives in polymer synthesis (Takagi et al., 2017). This suggests that our compound could similarly contribute to the development of polymers with tailored properties.

Photophysical Properties and Chromophores

The study of push-pull chromophores involving pyrazine derivatives highlighted the importance of structural components in determining optical properties, which is relevant for the development of materials for photovoltaic applications or as fluorescent markers (Hoffert et al., 2017). This indicates that the compound , with its complex heterocyclic structure, could be of interest in the study of new chromophores with unique photophysical properties.

properties

IUPAC Name

4-(4-chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-28-18-8-2-15(3-9-18)10-11-23-12-21(25)24(17-6-4-16(22)5-7-17)20-14-29(26,27)13-19(20)23/h2-9,19-20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBXLGJBKUXHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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